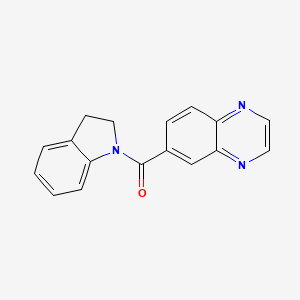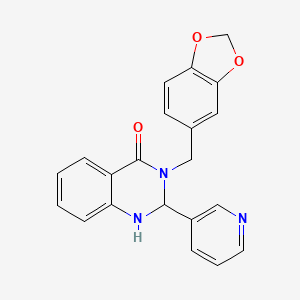
MrgprX2 antagonist-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MrgprX2 antagonist-8 is a small molecule that has been identified as a potent and selective antagonist of the Mas-related G protein-coupled receptor X2 (MrgprX2). MrgprX2 is a receptor that is primarily expressed on the surface of mast cells, a type of immune cell that plays a key role in allergic reactions and inflammation. In recent years, MrgprX2 has emerged as a promising target for the development of new drugs to treat allergic and inflammatory diseases. MrgprX2 antagonist-8 is one such drug that has shown promising results in preclinical studies.
Mécanisme D'action
MrgprX2 antagonist-8 antagonist-8 works by binding to the MrgprX2 antagonist-8 receptor and blocking its activation. MrgprX2 antagonist-8 is a receptor that is activated by a variety of stimuli, including certain peptides and drugs. When activated, MrgprX2 antagonist-8 triggers a cascade of intracellular signaling events that lead to mast cell degranulation and the release of inflammatory mediators. By blocking the activation of MrgprX2 antagonist-8, MrgprX2 antagonist-8 antagonist-8 prevents the release of inflammatory mediators and reduces allergic and inflammatory responses.
Biochemical and Physiological Effects:
MrgprX2 antagonist-8 antagonist-8 has been shown to have a number of biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that MrgprX2 antagonist-8 antagonist-8 can effectively block the activation of MrgprX2 antagonist-8 on mast cells, which leads to the inhibition of mast cell degranulation and the release of inflammatory mediators. In vivo studies have shown that MrgprX2 antagonist-8 antagonist-8 can reduce allergic responses in animal models of asthma, allergic rhinitis, and atopic dermatitis. In addition, MrgprX2 antagonist-8 antagonist-8 has been shown to have a good safety profile and minimal toxicity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MrgprX2 antagonist-8 antagonist-8 in lab experiments is its high selectivity and potency for the MrgprX2 antagonist-8 receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. In addition, MrgprX2 antagonist-8 antagonist-8 has been shown to have a good safety profile and minimal toxicity in preclinical studies, which makes it a promising candidate for further development. However, one of the limitations of using MrgprX2 antagonist-8 antagonist-8 in lab experiments is its limited availability and high cost, which may restrict its use in some research settings.
Orientations Futures
There are several future directions for the development and application of MrgprX2 antagonist-8 antagonist-8. One direction is to further optimize the synthesis method to improve the yield and purity of the final product. Another direction is to conduct more extensive preclinical studies to evaluate the safety and efficacy of MrgprX2 antagonist-8 antagonist-8 in different animal models of allergic and inflammatory diseases. In addition, there is a need for clinical trials to evaluate the safety and efficacy of MrgprX2 antagonist-8 antagonist-8 in humans. Finally, there is potential for the development of other MrgprX2 antagonist-8 antagonists with improved pharmacological properties and therapeutic potential.
Méthodes De Synthèse
The synthesis of MrgprX2 antagonist-8 antagonist-8 involves several steps. The starting material is 4-fluoro-3-nitrobenzoic acid, which is converted to an intermediate compound through a series of chemical reactions. The intermediate is then subjected to a coupling reaction with a specific amine derivative to yield the final product, MrgprX2 antagonist-8 antagonist-8. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
MrgprX2 antagonist-8 antagonist-8 has been extensively studied in preclinical models of allergic and inflammatory diseases. In vitro studies have shown that MrgprX2 antagonist-8 antagonist-8 can effectively block the activation of MrgprX2 antagonist-8 on mast cells, which leads to the inhibition of mast cell degranulation and the release of inflammatory mediators. In vivo studies have demonstrated that MrgprX2 antagonist-8 antagonist-8 can reduce allergic responses in animal models of asthma, allergic rhinitis, and atopic dermatitis. These findings suggest that MrgprX2 antagonist-8 antagonist-8 has the potential to be developed as a new class of drugs for the treatment of allergic and inflammatory diseases.
Propriétés
IUPAC Name |
N-[4-[[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino]cyclohexyl]-3-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClF3N4O3S/c1-36(34,35)32-18-4-2-3-14(11-18)23(33)30-17-8-6-16(7-9-17)29-21-13-22(24(26,27)28)31-20-10-5-15(25)12-19(20)21/h2-5,10-13,16-17,32H,6-9H2,1H3,(H,29,31)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVIDGWBLJUXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2CCC(CC2)NC3=CC(=NC4=C3C=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClF3N4O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide](/img/structure/B7453756.png)
![5-cyclopropyl-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7453757.png)

![1-(2,3-Dihydroindol-1-yl)-2-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7453784.png)
![N-(4-methoxyphenyl)-2-[[2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B7453786.png)
![N-[1-(furan-2-yl)ethyl]-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7453796.png)
![2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B7453797.png)
![2,6-Dimethyl-4-[[5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7453813.png)

![1-[2-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]cinnolin-4-one](/img/structure/B7453825.png)
![N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7453838.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7453845.png)
![5-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7453849.png)
![N-(3,4-dimethylphenyl)-2-[(4-ethoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7453853.png)